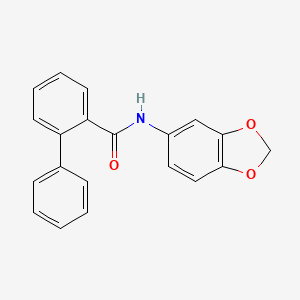
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione, also known as PD-153035, is a small molecule tyrosine kinase inhibitor. It has been extensively studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. In
Wirkmechanismus
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione specifically targets the EGFR pathway, which is frequently overexpressed or mutated in various types of cancer.
Biochemical and Physiological Effects
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been shown to have a potent inhibitory effect on the EGFR pathway, leading to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been evaluated for its toxicity and pharmacokinetic properties, showing a favorable safety profile and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It has a high potency and specificity for the EGFR tyrosine kinase, making it an attractive target for cancer treatment. However, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments, such as its solubility and stability in aqueous solutions. It also requires careful handling due to its potential toxicity.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents or immunotherapies. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione may also have potential for the treatment of other diseases, such as inflammatory disorders or neurological disorders.
Conclusion
In conclusion, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a small molecule tyrosine kinase inhibitor that has shown promising results in cancer treatment. It specifically targets the EGFR pathway, leading to a decrease in cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment, and future research may lead to the development of more effective therapies.
Synthesemethoden
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system, followed by the introduction of the cyclohexyl and propynyl groups. The final product is obtained through purification and isolation steps. The synthesis of 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been optimized over the years, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment. It acts as a competitive inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and tumor xenografts. It has also been evaluated in clinical trials for the treatment of non-small cell lung cancer and head and neck cancer.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-prop-2-ynylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKMQTXYNJEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-(prop-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)

![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)


![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)



![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)